6-Keto-fulvestrant

Pharmaceutical Analytical Impurity Reference Standard Method Validation

Quantifying the 6-keto impurity in fulvestrant drug substance is mandated by USP/EP monographs with a strict ≤0.1% limit and an RRF of 2.9. This certified pharmaceutical analytical impurity (PAI) reference standard enables accurate HPLC/UPLC method development, validation, and routine batch release testing. • USP/EP-compliant impurity marker with known RRF of 2.9 per USP monograph • Validated LOQ of 1.160 µg/mL ensures detection at required sensitivity levels • Essential for ICH stability studies, degradation profiling, and ANDA regulatory submissions

Molecular Formula C₃₂H₄₅F₅O₄S
Molecular Weight 620.75
Cat. No. B1158424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Keto-fulvestrant
Synonyms(7α,17β)-7-[9-[4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-3,17β-dihydroxyestra-1,3,5(10)-trien-6-one;  Fulvestrant Impurity F; 
Molecular FormulaC₃₂H₄₅F₅O₄S
Molecular Weight620.75
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Keto-fulvestrant: Fulvestrant EP Impurity F and Metabolite Reference Standard for Analytical Method Development and Quality Control


6-Keto-fulvestrant, chemically defined as (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-3,17β-dihydroxyestra-1,3,5(10)-trien-6-one with a molecular weight of 620.75 g/mol, is a steroidal compound recognized primarily as Fulvestrant EP Impurity F [1]. It is also identified as a metabolite of fulvestrant . This compound serves as a crucial pharmaceutical analytical impurity (PAI) reference standard used in analytical testing to detect, identify, and measure pharmaceutical impurities during the development and quality control of fulvestrant drug substances and products .

Why Generic Substitution of 6-Keto-fulvestrant Fails: Critical Analytical and Regulatory Differentiation


Generic substitution is not feasible for 6-Keto-fulvestrant due to its specific role as a critical impurity marker and metabolite in the analytical and regulatory framework of fulvestrant. It is not a therapeutic agent but a reference standard used to ensure the quality, safety, and consistency of fulvestrant drug substances and products. Its use is mandated by pharmacopoeial monographs such as the USP and EP, which define specific limits for this impurity [1]. Substituting with another compound would invalidate analytical methods, compromise quality control, and fail to meet regulatory requirements for impurity profiling [2]. The unique chromatographic behavior and relative response factor of 6-Keto-fulvestrant are essential for accurate quantification [3].

Quantitative Evidence Guide for 6-Keto-fulvestrant: Verified Differentiation from Fulvestrant and Related Impurities


Pharmacopoeial Identity: Designated as EP Impurity F with Defined Chromatographic Parameters

6-Keto-fulvestrant is officially designated as Fulvestrant EP Impurity F, with a molecular weight of 620.8 g/mol, distinguishing it from other fulvestrant impurities such as Impurity A (7β-Fulvestrant) and Impurity B (Fulvestrant Sulfone) [1]. Its identification is crucial for method development and quality control applications [2].

Pharmaceutical Analytical Impurity Reference Standard Method Validation

USP Monograph Specification: Relative Response Factor (RRF) of 2.9 and Limit of 0.1%

According to the USP monograph for Fulvestrant, 6-Keto-fulvestrant has a relative retention time (RRT) of 0.5, a relative response factor (RRF) of 2.9, and an acceptance limit of 0.1% in the drug substance [1]. In comparison, Fulvestrant itself has an RRF of 1.0, and the impurity Δ6,7-Fulvestrant has an RRF of 0.9 [2]. This data is essential for accurate quantification of this impurity using HPLC methods, as the RRF corrects for differences in detector response between the impurity and the main drug peak .

HPLC Impurity Quantification USP Monograph

Quantitative Limit of Detection (LOQ) of 1.160 µg/mL via Validated HPLC Method

A validated HPLC method for the determination of related substances in fulvestrant active pharmaceutical ingredient (API) reported a quantitative limit (LOQ) of 1.160 µg/mL for impurity F (6-Keto-fulvestrant) [1]. This value is distinct from other impurities, such as impurity B (4.080 µg/mL), impurity C (1.940 µg/mL), and impurity D (1.355 µg/mL), demonstrating method sensitivity and the ability to detect 6-Keto-fulvestrant at levels below the ICH reporting threshold of 0.05% [2]. The method employed a Waters Symmetry C8 column with gradient elution using water-acetonitrile-methanol, achieving a minimum separation degree of >1.5 between the main peak and adjacent peaks [3].

HPLC Limit of Quantitation Method Validation

Metabolic Pathway Differentiation: The 17-Keto Metabolite Exhibits 4.5-fold Lower Antiestrogenic Activity Than Fulvestrant

While 6-Keto-fulvestrant is an impurity and metabolite, its structurally related 17-keto metabolite has been shown to possess antiestrogenic activity that is 4.5-fold less potent than fulvestrant itself [1]. This finding is significant as it demonstrates that even minor structural modifications, such as oxidation at the 17-position, can drastically reduce pharmacological activity [2]. This context underscores the importance of controlling 6-Keto-fulvestrant levels, as it is a structural analog that could potentially contribute to impurity-related effects .

Metabolism Antiestrogenic Activity Structure-Activity Relationship

6-Keto-fulvestrant Application Scenarios in Pharmaceutical R&D and Quality Control


Method Development and Validation for Fulvestrant Impurity Profiling

6-Keto-fulvestrant is used as a reference standard to develop and validate analytical methods, such as HPLC or UPLC, for the quantitative determination of this specific impurity in fulvestrant drug substance and drug product . The USP-specified RRF of 2.9 and limit of 0.1% are critical parameters for method validation [1]. The validated LOQ of 1.160 µg/mL ensures the method can detect the impurity at required sensitivity levels [2].

Quality Control Release and Stability Testing of Fulvestrant API and Formulations

Pharmaceutical manufacturers utilize 6-Keto-fulvestrant as a reference standard to perform routine quality control testing of fulvestrant batches, ensuring that the level of this impurity remains below the 0.1% limit defined by the USP monograph . It is also used in stability studies to monitor the formation of this degradation product over time under various ICH storage conditions [1].

Metabolic Pathway Elucidation and Pharmacokinetic Studies

In research settings, 6-Keto-fulvestrant is employed as a reference material to identify and quantify the compound in biological matrices (e.g., plasma, urine) during in vitro and in vivo metabolism studies of fulvestrant . This helps to elucidate the metabolic pathways and understand the disposition of fulvestrant [1]. Its presence as a metabolite, alongside the 17-keto analog, informs structure-activity relationships and potential safety implications [2].

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